

# physical and chemical properties of Terminaline

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## Compound of Interest

Compound Name: *Terminaline*

Cat. No.: *B083594*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Terminaline**

## Introduction

**Terminaline** is a naturally occurring steroidal alkaloid, also classified as a corticosteroid hormone.<sup>[1][2][3][4][5]</sup> It has been isolated from various plant species, including those from the *Sarcococca* and *Pachysandra* genera.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties of **Terminaline**, along with generalized experimental protocols for its isolation and characterization, and a look into its potential biological signaling pathway.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Terminaline** are summarized in the table below. These properties are crucial for its identification, purification, and handling in a research setting.

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>41</sub> NO <sub>2</sub>	[1][2][3][5]
Molecular Weight	363.6 g/mol	[1][2][5]
IUPAC Name	(3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol	[1][2][5]
Systematic IUPAC Name	(1S,3aS,3bS,5aR,6S,7S,9aR,9bS,11aS)-1-[(1S)-1-(dimethylamino)ethyl]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-6,7-diol	[4]
CAS Number	15112-49-9	[1][2][4][5]
Synonyms	(20S)-20-(Dimethylamino)-5α-pregnane-3β,4α-diol, CHEBI:9455	[4][5]
Natural Sources	Pachysandra terminalis, Sarcococca hookeriana, Sarcococca ruscifolia	[5]

Note: Specific experimental data for melting point, boiling point, and solubility of **Terminaline** are not readily available in the surveyed literature.

## Experimental Protocols

Detailed experimental protocols specific to **Terminaline** are not widely published. However, the following sections describe generalized methodologies for the isolation and characterization of steroidal alkaloids from plant sources, which would be applicable to **Terminaline**.

## Isolation of Terminaline from Plant Material

The isolation of **Terminaline** from its natural sources, such as *Sarcococca* species, typically involves a multi-step extraction and chromatographic purification process.

- **Preparation of Plant Material:** The plant material (e.g., roots, leaves) is dried and ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent like methanol or ethanol to extract the alkaloids.
- **Acid-Base Extraction:** The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, which protonates the amine groups of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in an organic solvent, into which they are then extracted.
- **Chromatographic Purification:** The resulting crude alkaloid mixture is further purified using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure **Terminaline**.

## Structural Elucidation and Characterization

The determination of the chemical structure of an isolated natural product like **Terminaline** relies on a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

- **$^1\text{H}$ -NMR (Proton NMR):** This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. Key signals for **Terminaline** would include those for the methyl groups, the dimethylamino group, and the protons on the steroid backbone.

- $^{13}\text{C}$ -NMR (Carbon-13 NMR): This provides information on the number of different types of carbon atoms in the molecule. For **Terminaline**, this would help to confirm the presence of 23 carbon atoms and identify the chemical shifts of the carbons in the steroid nucleus and the side chain.
- 2D-NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

- High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the molecular ion to provide structural information about different parts of the molecule, which can help in confirming the proposed structure.

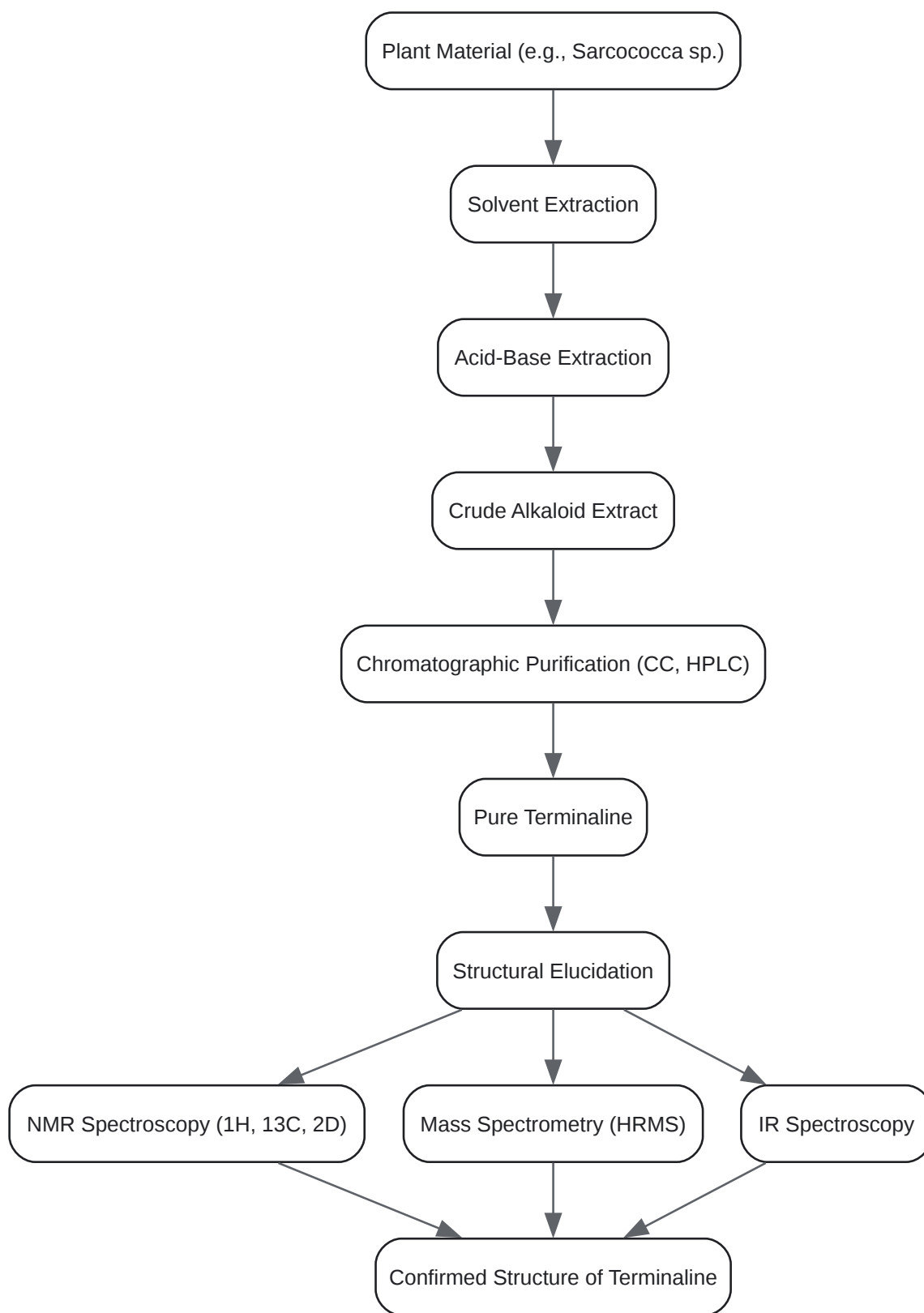
IR spectroscopy is used to identify the functional groups present in a molecule. For **Terminaline**, the IR spectrum would be expected to show characteristic absorption bands for:

- O-H stretching: From the hydroxyl (-OH) groups, typically appearing as a broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ .
- C-H stretching: From the aliphatic CH, CH<sub>2</sub>, and CH<sub>3</sub> groups on the steroid backbone and side chain, appearing in the region of  $2850\text{-}3000\text{ cm}^{-1}$ .
- C-N stretching: From the dimethylamino group.
- C-O stretching: From the hydroxyl groups.

## Visualizations

## Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like **Terminaline**.

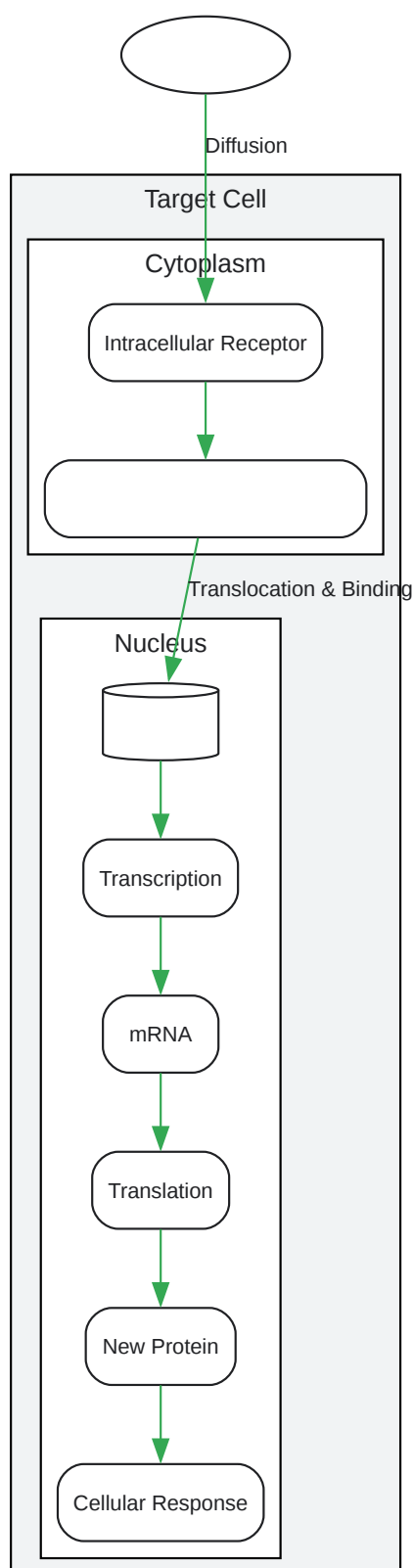


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Caption: General workflow for the isolation and characterization of **Terminaline**.

## Proposed Signaling Pathway

As **Terminaline** is described as a corticosteroid hormone, it is likely to act via a mechanism similar to other steroid hormones, which typically involve intracellular receptors that function as ligand-dependent transcription factors.



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Caption: A generalized steroid hormone signaling pathway, proposed for **Terminaline**.



## Conclusion

**Terminaline** is a steroidal alkaloid with a well-defined chemical structure. While specific quantitative physical properties and detailed biological activity studies are not extensively documented in publicly available literature, its structural class suggests potential pharmacological activities that warrant further investigation. The experimental methodologies outlined in this guide provide a framework for the isolation and comprehensive characterization of **Terminaline**, which is essential for advancing research into its potential therapeutic applications.

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